Butyl 3-mercaptopropionate

Polymer Chemistry Emulsion Polymerization Chain Transfer Agent

Select Butyl 3-mercaptopropionate for unmatched narrow molecular weight distribution (HI ≤1.70) in acrylic/styrenic polymerizations. Outperforms TDM and thioglycolates in emulsion/ABS systems with significantly reduced odor and superior batch reproducibility. Essential for high-efficiency thiol-ene functionalization.

Molecular Formula C7H14O2S
Molecular Weight 162.25 g/mol
CAS No. 16215-21-7
Cat. No. B093531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 3-mercaptopropionate
CAS16215-21-7
Molecular FormulaC7H14O2S
Molecular Weight162.25 g/mol
Structural Identifiers
SMILESCCCCOC(=O)CCS
InChIInChI=1S/C7H14O2S/c1-2-3-5-9-7(8)4-6-10/h10H,2-6H2,1H3
InChIKeyMGFFVSDRCRVHLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl 3-Mercaptopropionate (CAS 16215-21-7): Technical Baseline for Polymer Chain Transfer and Thiol-Ene Chemistry Applications


Butyl 3-mercaptopropionate (3MPA, CAS 16215-21-7) is a monofunctional aliphatic thiol ester with the molecular formula C₇H₁₄O₂S and a molecular weight of 162.25 g/mol . It is characterized as a clear, colorless to pale yellow liquid with a density of 0.999 g/mL at 25°C, a boiling point of 101°C at 12 mmHg, and a refractive index (n20/D) of 1.457 . The compound contains a terminal thiol (-SH) group esterified with a butyl chain, which imparts moderate hydrophobicity and compatibility with organic polymer matrices. It is industrially manufactured as a high-purity chain transfer agent (e.g., Evabopol® 494) for controlling molecular weight and molecular weight distribution in free-radical and emulsion polymerizations, as well as a reactant in thiol-ene and thiol-yne photopolymerizations for the formation of highly cross-linked polymer networks .

Why Generic Substitution of Butyl 3-Mercaptopropionate with Other Thiols or Chain Transfer Agents Fails in Precision Polymer Synthesis


Butyl 3-mercaptopropionate cannot be simply interchanged with other thiol-based chain transfer agents (CTAs) or monofunctional mercaptans due to critical differences in chain transfer efficiency, molecular weight distribution control, odor profile, and phase compatibility. Patent data demonstrates that only 3-mercaptopropionate esters achieve a heterogeneity index (HI) of ≤1.70 in acrylic emulsion polymerization, whereas alternative CTAs such as thioglycolate esters and t-dodecyl mercaptan produce broader distributions with HI values ≥1.71 and ~2.0, respectively [1]. Additionally, the butyl ester moiety confers distinct solubility in non-polar matrices compared to shorter-chain methyl esters , and the compound exhibits a substantially lower odor intensity than n-dodecyl mercaptan (NDM) and tert-dodecyl mercaptan (TDM) while maintaining comparable or superior molecular weight regulation efficiency in styrene, ABS, and acrylic resin systems [2]. In thiol-ene functionalization, the primary thiol nature of butyl 3-mercaptopropionate yields ~95% addition to trisubstituted double bonds, whereas secondary and tertiary thiols achieve only ~80% and <5% yields, respectively [3]. These differentiated performance characteristics make direct substitution without re-optimization of polymerization conditions or end-product properties impossible.

Butyl 3-Mercaptopropionate: Quantitative Differentiation Evidence Against Key Comparators for Scientific Procurement


Superior Molecular Weight Distribution Control in Acrylic Emulsion Polymerization: Heterogeneity Index Comparison

In the emulsion copolymerization of ethyl acrylate (EA) and methyl methacrylate (MMA), butyl 3-mercaptopropionate as a chain transfer agent produces polymers with a heterogeneity index (HI = Mw/Mn) of ≤1.70, indicating a narrow molecular weight distribution and outstanding molecular weight control. In contrast, comparative chain transfer agents including thioglycolate esters produce polymers with HI values of ≥1.71, and tert-dodecyl mercaptan (t-DDM) yields an HI consistently around 2.0 across an 8-fold variation in CTA concentration [1]. The lower HI achieved with butyl 3-mercaptopropionate translates to more uniform polymer properties, which is critical for high-performance coatings, adhesives, and specialty latex applications.

Polymer Chemistry Emulsion Polymerization Chain Transfer Agent Molecular Weight Control

High Thiol-Ene Addition Yield as a Primary Thiol: Quantitative Functionalization Comparison

In the photochemical functionalization of 1,4-polymyrcene with various thiols using benzophenone/UV light, butyl 3-mercaptopropionate (a primary thiol, 1°) achieves a thiol addition yield of approximately 95% to the trisubstituted double bonds of the polymer backbone. This yield is significantly higher than that of secondary (2°) thiols, which achieve approximately 80% yield, and tertiary (3°) thiols, which achieve less than 5% yield under identical reaction conditions [1]. The high reactivity of butyl 3-mercaptopropionate as a primary thiol ensures near-quantitative functionalization efficiency, which is essential for the precise modification of polymer architectures and the preparation of well-defined functional materials.

Click Chemistry Thiol-Ene Reaction Polymer Functionalization Photopolymerization

Reduced Odor Intensity Compared to Traditional Alkyl Mercaptans While Maintaining Chain Transfer Efficacy

Butyl 3-mercaptopropionate exhibits a substantially lower odor intensity than n-dodecyl mercaptan (NDM) and tert-dodecyl mercaptan (TDM), two widely used industrial chain transfer agents, while maintaining comparable or superior molecular weight regulation efficiency in acrylic resin, styrene, ABS, and styrene-butadiene latex polymerizations [1]. This reduction in odor is a significant process advantage, as it directly improves workplace air quality and reduces the need for extensive ventilation or odor mitigation measures. The compound is specifically marketed as a low-odor replacement for TDM (tert-dodecyl mercaptan) in applications such as ACR processing aids and PVC stabilizer synthesis, with the additional benefits of lower Mooney viscosity in rubber compounding and higher reaction activity [1].

Industrial Polymerization Chain Transfer Agent Odor Control Workplace Safety

Enhanced Solubility in Non-Polar Polymer Matrices Compared to Shorter-Chain 3-Mercaptopropionate Esters

The butyl ester moiety of butyl 3-mercaptopropionate imparts enhanced solubility in non-polar solvents and hydrophobic polymer matrices compared to its methyl and ethyl ester counterparts. The longer alkyl chain (C4) increases the compound's lipophilicity, facilitating better phase transfer and distribution within hydrophobic monomer droplets and polymer particles during emulsion and suspension polymerizations . This improved compatibility is advantageous in the synthesis of ABS resins, styrene-butadiene rubbers, and acrylic processing aids (ACR), where uniform dispersion of the chain transfer agent throughout the organic phase is critical for achieving consistent molecular weight control. The smaller molecular size and higher diffusion rate of butyl 3-mercaptopropionate relative to long-chain mercaptans like TDM also contribute to more efficient inter-phase transfer [1].

Polymer Compatibility Solubility Phase Transfer Chain Transfer Agent

Robust Chain Transfer Performance Across Diverse Emulsifier and Initiator Systems

Patent data demonstrate that butyl 3-mercaptopropionate provides excellent and reproducible molecular weight control (HI ≤ 1.70) in acrylic emulsion polymerization regardless of the specific emulsifier or initiator system employed [1]. In contrast, other chain transfer agents such as thioglycolate esters show greater sensitivity to formulation variables and fail to achieve HI values below 1.71 under identical screening conditions. The reproducibility of molecular weight control with butyl 3-mercaptopropionate is exceptional, with less than 2% variation in heterogeneity index results between repeat polymerization runs, even when initiator levels are varied significantly [1]. This robustness simplifies process development and scale-up, as the CTA performance is less dependent on precise tuning of other formulation components.

Emulsion Polymerization Chain Transfer Agent Process Robustness Formulation Flexibility

Molecular Weight and Thiol Content Specifications Supporting High-Purity Industrial Applications

Commercial-grade butyl 3-mercaptopropionate is available with a purity of ≥99.0% (W/W), a thiol (-SH) content specification of 14.94–15.10%, a sulfur (S) content of 14.49–14.64%, an acid value of ≤0.2 mg KOH/g, and a color specification of ≤20 APHA [1]. These tight specifications ensure consistent performance in polymerization applications where impurities or variable thiol content could lead to unpredictable chain transfer kinetics, inconsistent molecular weight control, or undesirable side reactions. The product is manufactured as a high-purity, distilled quality product with extended shelf-life stability even at elevated temperatures, making it suitable for export to warm climates where other mercaptans may degrade [2].

Chemical Purity Quality Control Industrial Specifications Procurement

Butyl 3-Mercaptopropionate: Evidence-Based Application Scenarios for Scientific Research and Industrial Procurement


Precision Molecular Weight Control in Acrylic and Styrenic Emulsion Polymers for High-Performance Coatings and Adhesives

In the emulsion polymerization of acrylic monomers (e.g., ethyl acrylate, methyl methacrylate, butyl acrylate) and styrenic monomers, butyl 3-mercaptopropionate should be selected as the chain transfer agent when a narrow molecular weight distribution (HI ≤ 1.70) is required for coating uniformity, film formation, or adhesive performance. Compared to tert-dodecyl mercaptan (HI ~2.0) and thioglycolate esters (HI ≥ 1.71), butyl 3-mercaptopropionate provides superior molecular weight control and exceptional reproducibility (<2% HI variation between batches) regardless of emulsifier or initiator choice [1]. This application is particularly relevant for industrial coatings (e.g., hammer-tone paints), pressure-sensitive adhesives, and architectural latex paints where consistent rheology and film properties are critical.

Low-Odor Replacement for n-Dodecyl Mercaptan and tert-Dodecyl Mercaptan in ABS, SBR, and ACR Production

For the industrial synthesis of ABS resins, styrene-butadiene rubber (SBR), and acrylic processing aids (ACR), butyl 3-mercaptopropionate offers a direct replacement for n-dodecyl mercaptan (NDM) and tert-dodecyl mercaptan (TDM) with equivalent or superior chain transfer efficacy but significantly reduced odor intensity [1]. Additional performance benefits over TDM include lower compound Mooney viscosity (facilitating easier processing), higher reaction activity, and more efficient inter-phase transfer due to its smaller molecular size [1]. This substitution enables polymer manufacturers to improve workplace environmental conditions and comply with stricter VOC and odor emission regulations without compromising product quality or requiring significant process re-engineering.

Quantitative Thiol-Ene Functionalization of Unsaturated Polymers and Biobased Polyenes

Butyl 3-mercaptopropionate is the preferred thiol reagent for the photochemical or thermal functionalization of unsaturated polymers (e.g., poly(myrcene), poly(butadiene), poly(isoprene)) via thiol-ene click chemistry when high conversion efficiency is required. As a primary (1°) thiol, it achieves approximately 95% addition yield to trisubstituted double bonds, compared to only ~80% for secondary thiols and <5% for tertiary thiols under identical conditions [2]. This near-quantitative functionalization efficiency minimizes reagent waste and enables precise control over the degree of polymer modification, which is essential for the preparation of functionalized biobased polymers, tailored polymer architectures, and advanced materials for biomedical and electronic applications [3].

Synthesis of Hydrophobic Polymer Architectures via Thiol-Acrylate and Thiol-Yne Photopolymerization

In thiol-ene and thiol-yne photopolymerizations used for 3D printing resins, UV-curable coatings, and optical materials, butyl 3-mercaptopropionate serves as a reactive monofunctional thiol comonomer that imparts hydrophobic character and chain transfer functionality to the resulting cross-linked networks [1]. Its butyl ester group provides enhanced compatibility with non-polar (meth)acrylate monomers and oligomers compared to shorter-chain 3-mercaptopropionate esters (e.g., methyl 3-mercaptopropionate), leading to improved phase homogeneity and more uniform network formation [2]. This application leverages the compound's dual functionality as both a comonomer (via thiol group) and a hydrophobicity modifier (via butyl chain) to tune the mechanical, optical, and surface properties of photopolymerized materials.

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